1-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea
Overview
Description
1-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.
Mechanism of Action
Target of Action
The compound N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methoxyphenyl)urea is a complex molecule that likely interacts with multiple targetsCompounds with similar structures, such as indole derivatives and 1,3,4-thiadiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that thiadiazole-containing compounds can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets, leading to various changes in cellular functions .
Biochemical Pathways
For example, indole derivatives have been found to affect various pathways related to inflammation, cancer, HIV, oxidative stress, microbial infections, tuberculosis, diabetes, malaria, and cholinesterase activities .
Pharmacokinetics
Due to the mesoionic nature of thiadiazole-containing compounds, they are able to cross cellular membranes, which may influence their bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
The synthesis of 1-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea typically involves the reaction of appropriate substituted thiadiazole derivatives with phenylurea derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
1-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Comparison with Similar Compounds
1-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea can be compared with other thiadiazole derivatives such as:
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Known for its anticancer properties.
N-(5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)-N’-(2-methoxyphenyl)urea: Similar in structure but with different substituents, leading to variations in biological activity.
Properties
IUPAC Name |
1-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-3-25-15-6-4-5-12(11-15)16-21-22-18(26-16)20-17(23)19-13-7-9-14(24-2)10-8-13/h4-11H,3H2,1-2H3,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOPTDFQCATBNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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